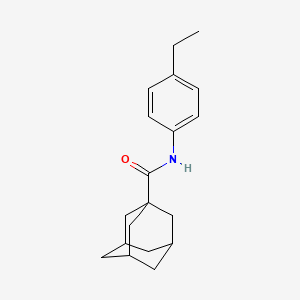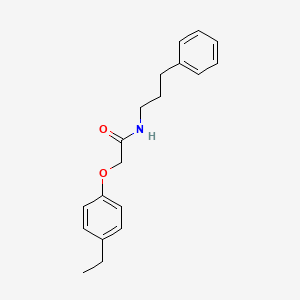![molecular formula C16H27N3O4 B5091852 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5091852.png)
1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
作用機序
The mechanism of action of 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is not fully understood. However, it has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate has been found to have several biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which may contribute to its potential use in the treatment of schizophrenia. It has also been found to decrease the activity of the serotonin 5-HT2A receptor, which may contribute to its potential use in the treatment of depression.
実験室実験の利点と制限
One advantage of using 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate in lab experiments is its potential therapeutic effects. This compound may be useful in the study of neurological disorders and cancer. However, one limitation of using this compound is its limited availability. The synthesis method for this compound is complex, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate. One direction is to further investigate its mechanism of action. Understanding how this compound works may lead to the development of more effective treatments for neurological disorders and cancer. Another direction is to study the potential side effects of this compound. This information may be useful in the development of safer and more effective treatments. Additionally, further research may be needed to optimize the synthesis method for this compound, which may increase its availability for research purposes.
Conclusion:
In conclusion, 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is a compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. While there are advantages to using this compound in research, there are also limitations to its availability. Further research is needed to fully understand the potential therapeutic effects of this compound and to optimize its synthesis method.
合成法
The synthesis method of 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate involves the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with 1-sec-butyl-4-(chloromethyl)piperazine in the presence of a base. The resulting intermediate is then reacted with oxalic acid to yield the final product.
科学的研究の応用
1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate has been studied for its potential use in scientific research. This compound has been found to have potential applications in the study of neurological disorders, such as schizophrenia and depression. It has also been studied for its potential use in the treatment of cancer.
特性
IUPAC Name |
1-butan-2-yl-4-[(1-methylpyrrol-2-yl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3.C2H2O4/c1-4-13(2)17-10-8-16(9-11-17)12-14-6-5-7-15(14)3;3-1(4)2(5)6/h5-7,13H,4,8-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZZGRSFCCEACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CN2C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-4-[(1-methylpyrrol-2-yl)methyl]piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![2-benzyl-1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5091777.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)

![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5091819.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)

![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)